molecular formula C21H18ClN3O2S2 B2656836 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 941995-21-7

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2656836
CAS No.: 941995-21-7
M. Wt: 443.96
InChI Key: CUGXXMUORYZBHS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H18ClN3O2S2 and its molecular weight is 443.96. The purity is usually 95%.
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Biological Activity

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole ring linked to a piperazine moiety and a benzo[b]thiophene carboxylate group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight367.87 g/mol
CAS Number941890-45-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. This suggests potential antimicrobial activity against resistant strains such as Staphylococcus aureus.
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Anticancer Properties : Research indicates that benzothiazole derivatives can interfere with cellular replication processes, making them candidates for cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzothiazole derivatives, revealing that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM) .

Anticancer Activity

In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The compound's structural features may enhance its efficacy in targeting cancer cells.

Case Studies

  • Case Study on Antimycobacterial Activity :
    • A set of structurally diverse benzo[d]thiazole derivatives was synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds showed promising results with low cytotoxicity .
  • Case Study on Anticancer Properties :
    • Research involving a series of benzothiazole derivatives indicated their potential in inhibiting tumor growth in various cancer models, highlighting their role in disrupting cell cycle progression .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-24-8-10-25(11-9-24)21-23-15-7-6-13(12-17(15)29-21)27-20(26)19-18(22)14-4-2-3-5-16(14)28-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXXMUORYZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.